(1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
(1S,3R)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,3R)-3-Aminocyclopentanol hydrochloride is a chiral compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its rigid cyclopentane core, combined with the specific stereochemical arrangement of its amino and hydroxyl groups, establishes it as a valuable chiral building block in the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, purification, and analytical characterization of (1S,3R)-3-Aminocyclopentanol hydrochloride, serving as a critical resource for professionals in the field of drug discovery and development. The primary application of this compound is as a key intermediate in the synthesis of the potent anti-HIV agent, Bictegravir.[2][3][4]
Chemical and Physical Properties
(1S,3R)-3-Aminocyclopentanol hydrochloride is a white to pale yellow solid.[5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The molecule possesses two chiral centers, leading to four possible stereoisomers. The (1S,3R) and (1R,3S) isomers are a pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1S,3S) and (1R,3R) isomers are a cis pair. This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [5] |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 93-96°C | [5] |
| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Experimental Protocols
Synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride
A widely employed method for the synthesis of (1S,3R)-3-Aminocyclopentanol hydrochloride involves a six-step chemo-enzymatic process. This route is advantageous due to its high stereoselectivity and scalability.
Step 1: Hetero-Diels-Alder Reaction Tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[5] This reaction is catalyzed by copper chloride and 2-ethyl-2-oxazoline.[2]
Step 2: Reduction of N-O Bond The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced. A common method for this reduction is the use of a zinc powder-acetic acid system.[2][5]
Step 3: Enzymatic Resolution The resulting racemic alcohol is resolved using an enzymatic kinetic resolution. The alcohol is dissolved in a solvent such as methylene chloride, and vinyl acetate is added along with a lipase, for example, Lipozyme40086. The mixture is stirred at room temperature for approximately 48 hours to achieve chiral separation.[5]
Step 4: Hydrogenation The double bond within the cyclopentene ring is reduced via catalytic hydrogenation using palladium on carbon (Pd/C).[5]
Step 5: Deprotection (Deacetylation) The acetyl protecting group is removed under alkaline conditions. This is typically achieved using lithium hydroxide in methanol.[5]
Step 6: Deprotection (Boc Removal) and Salt Formation An acidic solution of hydrogen chloride in isopropanol is prepared in situ by the dropwise addition of acetyl chloride to isopropanol. The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added to the HCl/isopropanol solution. The reaction is stirred at room temperature for 12 hours. Cooling the system to 0°C induces the crystallization of the final product, (1R,3S)-3-Aminocyclopentanol hydrochloride, which is then collected by filtration.[5]
Purification by Recrystallization
Recrystallization is the most common method for the purification of (1S,3R)-3-Aminocyclopentanol hydrochloride.[6]
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Solvent Selection : A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol, methanol, and acetone are commonly used solvents for this purpose.[6]
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Dissolution : The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution.
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Cooling and Crystallization : The hot solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
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Isolation and Drying : The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried.
Analytical Methods for Purity Assessment
Several analytical techniques are employed to determine the purity of the final product.
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Gas Chromatography (GC) : Used to assess the overall purity and detect any volatile impurities. A purity of 99.75% with less than 0.01% of optical isomer impurities has been reported using this method.[6]
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Chiral High-Performance Liquid Chromatography (HPLC) : This is a crucial technique for determining the enantiomeric and diastereomeric purity by separating the different stereoisomers.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the chemical structure of the compound and can be used to identify impurities.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. CN110092726B - Synthesis method of Bictegravir intermediate - Google Patents [patents.google.com]
- 3. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]
- 4. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
